![molecular formula C7H9BrN2O2 B083810 5-Bromo-1,3,6-trimethyluracil CAS No. 15018-59-4](/img/structure/B83810.png)
5-Bromo-1,3,6-trimethyluracil
Overview
Description
5-Bromo-1,3,6-trimethyluracil is a chemical compound with the formula C7H9BrN2O2 . It contains a total of 21 bonds, including 12 non-H bonds, 3 multiple bonds, 3 double bonds, and 1 six-membered ring . It also includes 1 urea (-thio) derivative and 1 imide (-thio) .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1,3,6-trimethyluracil consists of 21 atoms: 9 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Bromine atom . The molecule also contains 1 six-membered ring .
Chemical Reactions Analysis
The reaction of 5-Bromo-1,3,6-trimethyluracil with H2SO4 (5%) in the presence of an excess of KI at 80°C for 5 hours produces 1,3,6-trimethyluracil as the only product . The reaction mechanism probably involves initial protonation of C-5 and formation of a carbonium ion on C-6 followed by cleavage of a halo cation X by I– to release I2 (X = I) or IBr (X = Br) .
Scientific Research Applications
Reaction with Halogenated Uracils
5-Bromo-1,3,6-trimethyluracil has been used in the study of reactions with halogenated uracils . In this research, it was found that treatment of 5-bromo-1,3,6-trimethyluracil with H2SO4 (5%) in the presence of an excess of KI at 80°C for 5 hours produced 1,3,6-trimethyluracil as the only product .
Electrophilic ipso-substitution
This compound has been studied for its reactivity in electrophilic ipso-substitution . The research found that a nucleophilic agent can abstract either Hal+ or the methyl proton from the carbocation formed by protonation of the starting halouracil at position 5, which accounts for the formation of two products from the 5-bromo derivative .
Reaction with Alkylthiolate Ions
5-Bromo-1,3,6-trimethyluracil has been used in the study of reactions with alkylthiolate ions . The reaction under phase transfer catalytic conditions follows nucleophilic substitution and X-philic (Br and S) elimination to give 5-alkylthio-1,3,6-trimethyluracils, 6-alkylthiomethyl-1,3-dimethyluracils and 1,3,6-trimethyluracil .
Oxidation Kinetics
The kinetics of the oxidation of 5-Bromo-1,3,6-trimethyluracil by ozone in aqueous solutions has been studied . The reactions proceed according to a second-order .
Drug Design
Halogenated uracils, including 5-Bromo-1,3,6-trimethyluracil, are important components in drug design . They are formed in the human body in various inflammations . Therefore, the development of synthetic methods for halogenated uracils, their conversions under various conditions, and the study of the mechanisms of these conversions are highly critical problems .
Study of Conversions
The study of the conversions of 5-Bromo-1,3,6-trimethyluracil under various conditions is a significant area of research . For instance, treatment of 5-iodo-1,3,6-trimethyluracil with H2SO4 (50%) at 80°C gave 1,3,6-trimethyluracil although 5-bromo-1,3,6-trimethyluracil formed a mixture of 1,3,6-trimethyluracil and 6-bromomethyl-1,3-dimethyluracil .
Future Directions
Halogenated uracils, such as 5-Bromo-1,3,6-trimethyluracil, are important components in drug design . They are formed in the human body in various inflammations . Therefore, the development of synthetic methods for halogenated uracils, their conversions under various conditions, and the study of the mechanisms of these conversions are highly critical problems . Future research may focus on these areas.
properties
IUPAC Name |
5-bromo-1,3,6-trimethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-5(8)6(11)10(3)7(12)9(4)2/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNYZLOAGXCCHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164486 | |
Record name | 5-Bromo-1,3,6-trimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3,6-trimethyluracil | |
CAS RN |
15018-59-4 | |
Record name | 5-Bromo-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15018-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3,6-trimethyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-1,3,6-trimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Bromo-1,3,6-trimethyluracil react with nucleophiles like thiolate ions?
A1: Research suggests that 5-Bromo-1,3,6-trimethyluracil can undergo several competing reactions with thiolate ions. These include:
- Single Electron Transfer (SET): This pathway involves the transfer of an electron from the thiolate ion to 5-Bromo-1,3,6-trimethyluracil, potentially leading to radical intermediates and further reactions. []
Q2: Can you explain the concept of "electrophilic ipso-substitution" in the context of uracil derivatives like 5-Bromo-1,3,6-trimethyluracil?
A: "Ipso-substitution" refers to a reaction where a substituent on an aromatic ring is replaced by another group, with the attacking electrophile initially bonding to the same carbon atom as the leaving group. In uracil derivatives, this typically involves the C5 position, where the bromine atom is located in 5-Bromo-1,3,6-trimethyluracil. []
Q3: What happens when 5-Bromo-1,3,6-trimethyluracil reacts with potassium iodide (KI)?
A: The reaction of 5-Bromo-1,3,6-trimethyluracil with KI is a halogen exchange reaction. The bromine atom in 5-Bromo-1,3,6-trimethyluracil is replaced by an iodine atom, forming 5-Iodo-1,3,6-trimethyluracil. [], [] This reaction is driven by the higher reactivity of bromine compared to iodine in nucleophilic substitution reactions.
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